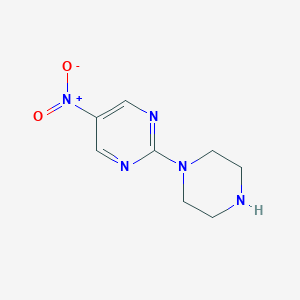

5-Nitro-2-(piperazin-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOCXWZSVVSETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615465 | |

| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153466-03-6 | |

| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Core Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system, a fundamental component of nucleobases, is one such scaffold, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the piperazine moiety is a ubiquitous structural motif in centrally active agents, conferring favorable pharmacokinetic properties and providing a versatile handle for synthetic modification.[4][5][6]

This technical guide focuses on the convergence of these two critical pharmacophores in the form of 5-Nitro-2-(piperazin-1-yl)pyrimidine . This molecule serves as a pivotal synthetic intermediate, leveraging the unique electronic properties of the nitropyrimidine core and the nucleophilic character of the piperazine ring. It represents a valuable building block for constructing libraries of compounds aimed at a wide array of biological targets. This document provides an in-depth analysis of its fundamental properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in drug discovery and development.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound whose structure is characterized by a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with a nitro group. The electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogens significantly influences the molecule's reactivity and electronic distribution.

| Property | Value | Source(s) |

| CAS Number | 153466-03-6 | [7][8] |

| Molecular Formula | C₈H₁₁N₅O₂ | [8] |

| Molecular Weight | 209.21 g/mol | [8] |

| Appearance | Typically a solid | [8] (Implied by storage conditions) |

| Purity | ≥95% (as commercially available) | [7] |

| Storage | Store sealed in a dry place at 2-8°C | [8] |

| Related Forms | Available as a hydrochloride salt (C₈H₁₂ClN₅O₂) | [9] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The most direct and common route to synthesize 2-substituted pyrimidines is through nucleophilic aromatic substitution (SNAr). This involves reacting a pyrimidine ring bearing a suitable leaving group at the 2-position (typically a halogen, such as chlorine) with a nucleophile. In this case, piperazine acts as the nucleophile.

The synthesis of this compound can be logically achieved by reacting 2-chloro-5-nitropyrimidine with piperazine. The strong electron-withdrawing effect of the nitro group at the 5-position and the ring nitrogens at the 1 and 3-positions makes the C2 position highly electrophilic and thus susceptible to nucleophilic attack.

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol

This protocol is a representative procedure based on established methods for SNAr reactions on pyrimidine systems.[4]

-

Reaction Setup: To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours (typically 4-12 h), with progress monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Pyrimidine Protons: Two singlets (or doublets with a small coupling constant) are expected in the aromatic region (δ 8.5-9.5 ppm) for the two protons on the pyrimidine ring. The proton at C4 will be deshielded by the adjacent nitrogen and the nitro group, appearing further downfield than the proton at C6.

-

Piperazine Protons: Two multiplets (typically appearing as triplets) are expected. The protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will be downfield (δ ~3.8-4.0 ppm) compared to the protons on the carbons adjacent to the N-H group (δ ~2.9-3.1 ppm). The N-H proton itself would appear as a broad singlet.

-

-

¹³C NMR:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the range of δ 150-165 ppm. The carbon bearing the nitro group (C5) will be significantly affected.

-

Piperazine Carbons: Two distinct signals for the piperazine carbons are expected in the δ 40-55 ppm range.

-

-

Mass Spectrometry (MS): The Electrospray Ionization (ESI+) spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.21.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹), and C=N/C=C ring stretching (~1600-1400 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for further chemical modification at two primary sites: the secondary amine of the piperazine ring and the nitro group.

Reactions at the Piperazine N-H

The secondary amine is a potent nucleophile, enabling a wide range of derivatization reactions:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base yields the corresponding amides and sulfonamides. This is a common strategy to introduce diverse functionalities.

-

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of various alkyl and aryl-alkyl groups.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are often explored for their hydrogen-bonding capabilities in biological systems.

Reactions involving the Nitro Group

The nitro group is a versatile functional group, primarily serving as a precursor to an amino group:

-

Reduction: The nitro group can be readily reduced to an amine (5-amino-2-(piperazin-1-yl)pyrimidine) using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aromatic amine is a key intermediate for:

-

Amide/Sulfonamide formation.

-

Diazotization reactions to form diazonium salts, which can be converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).

-

Caption: Key derivatization pathways for this compound.

Potential Applications in Drug Discovery

The structural motifs within this compound are associated with a broad spectrum of biological activities, making its derivatives promising candidates for various therapeutic areas.

-

Central Nervous System (CNS) Agents: The non-nitrated analog, 2-(1-Piperazinyl)pyrimidine, is a known active metabolite of the anxiolytic drug buspirone and functions as an antagonist of α₂-adrenergic receptors.[11] Derivatives of the core scaffold could be explored for novel anxiolytic, antidepressant, or antipsychotic properties.

-

Antimicrobial Agents: Pyrimidine-piperazine hybrids have been synthesized and have demonstrated significant antibacterial and antifungal activity.[4][12] The incorporation of the nitro group may further enhance this potential, as nitro-aromatic compounds are known to possess antimicrobial properties.

-

Anticancer Agents: Pyrimidine derivatives are a cornerstone of cancer chemotherapy (e.g., 5-Fluorouracil). The ability to generate large, diverse libraries from the 5-amino derivative makes this scaffold attractive for screening against various cancer cell lines and kinases.

-

Insecticides: A recent study identified compounds with a similar 2-nitro-5-(piperazin-1-yl)aniline core as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, which is crucial for mosquito renal function.[13] This suggests a potential application in developing novel vector control agents to combat diseases like Zika and dengue fever.

Caption: Potential drug discovery applications stemming from the core scaffold.

Safety and Handling

As a nitro-containing aromatic compound and a synthetic intermediate, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14][15]

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended.[8]

-

Toxicity: The toxicological properties have not been fully investigated.[15] However, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15][16] Assume the compound is hazardous and handle accordingly.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies principles of modern medicinal chemistry. By combining the biologically significant pyrimidine and piperazine scaffolds, and incorporating the versatile nitro functional group, it offers chemists a robust platform for generating novel and diverse molecular entities. Its potential for straightforward derivatization opens avenues for exploration in CNS disorders, infectious diseases, oncology, and beyond. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable compound in their drug discovery programs.

References

-

SAGECHEM LIMITED. This compound CAS NO.153466-03-6. (URL: [Link])

-

Raphemot, R., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. ACS Infectious Diseases, 6(7), 1776-1786. (URL: [Link])

-

LookChem. Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine. (URL: [Link])

-

Girish, Y. R., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. (URL: [Link])

-

ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

-

ChemSynthesis. Piperazines database - synthesis, physical properties. (URL: [Link])

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (URL: [Link])

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. (URL: [Link])

-

Semantic Scholar. A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. (URL: [Link])

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. (URL: [Link])

- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (URL: )

- Google Patents.

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (URL: [Link])

-

PubMed. Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.153466-03-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 8. 153466-03-6|this compound|BLD Pharm [bldpharm.com]

- 9. This compound hydrochloride AKSci 3568FN [aksci.com]

- 10. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-Nitro-2-(piperazin-1-yl)pyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its pivotal role as a key intermediate in the synthesis of advanced pharmaceutical agents. This document is structured to provide not only technical data but also field-proven insights into its application, grounded in authoritative scientific literature.

Core Identity and Physicochemical Properties

This compound is a substituted pyrimidine derivative characterized by a nitro group at the 5-position and a piperazine moiety at the 2-position of the pyrimidine ring. This unique arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.

IUPAC Name: this compound[1][2]

Synonyms: 5-Nitro-2-(1-piperazinyl)pyrimidine, Pyrimidine, 5-nitro-2-(1-piperazinyl)-[1][2]

Chemical Structure:

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol

The following protocol is a representative procedure based on established methods for similar SNAr reactions. [3][4]Optimization of reaction time, temperature, and stoichiometry is recommended for specific applications.

-

Reaction Setup: To a stirred solution of piperazine (1.5 to 2.0 equivalents) in a suitable solvent such as ethanol or dichloromethane (DCM) in a round-bottom flask, add a base such as potassium carbonate or triethylamine (1.5 to 2.0 equivalents).

-

Addition of Electrophile: Add 2-chloro-5-nitropyrimidine (1.0 equivalent) to the mixture. The addition may be done portion-wise to control any exotherm.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and stir for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the excess amine) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Application in Drug Development: A Gateway to Antiviral Agents

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic value. Its structure is a common motif in a variety of biologically active compounds. [3][5] A prominent example of its application is in the developmental pathway of Filibuvir (PF-00868554) , a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, developed by Pfizer. [6][7]The pyrimidine-piperazine core, derived from intermediates like this compound, is a key structural feature of Filibuvir and related antiviral compounds.

Caption: Role of this compound as a key intermediate in API synthesis.

The synthesis of such complex molecules often involves the chemical modification of the nitro group. For instance, the nitro group can be reduced to an amine, which then serves as a handle for further chemical elaboration, such as amide bond formation or coupling with other heterocyclic systems. This strategic placement of reactive functional groups is a testament to the utility of this compound in medicinal chemistry.

Mechanism of Action of the Resulting API: Filibuvir

Understanding the mechanism of action of the final drug product underscores the importance of its synthetic precursors. Filibuvir functions by binding to a non-catalytic, allosteric site on the HCV NS5B RNA-dependent RNA polymerase known as the "Thumb II" pocket. [6][7][8][9]This binding event induces a conformational change in the enzyme that inhibits its function, specifically the elongation phase of viral RNA synthesis, thereby halting viral replication. [8][9]The development of potent and selective inhibitors like Filibuvir is a key strategy in the fight against chronic HCV infection.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust, stability-indicating HPLC method is essential for determining the purity of the compound and for identifying any process-related impurities or degradation products. A typical reversed-phase HPLC method would be employed.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitro-aromatic chromophore) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Spectroscopic Structural Confirmation

The definitive structure of this compound is confirmed using a suite of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the chemical environment of all the protons in the molecule. Expected signals would include two distinct singlets or doublets for the protons on the pyrimidine ring, and two multiplets corresponding to the two sets of chemically non-equivalent methylene protons on the piperazine ring. The NH proton of the piperazine will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the nitro group being significantly deshielded. The two different methylene carbons of the piperazine ring will also be resolved.

-

Mass Spectrometry (MS): Mass spectrometry, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.21.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the development of potentially life-saving therapeutics. Its straightforward synthesis via nucleophilic aromatic substitution and its versatile chemical functionality make it an invaluable building block for medicinal chemists. The insights provided in this guide, from its fundamental properties and synthesis to its critical role in the production of antiviral agents like Filibuvir, highlight its significance in the pharmaceutical landscape. Rigorous analytical control is essential to ensure its quality and consistency, thereby guaranteeing the integrity of the final API. As drug discovery continues to evolve, the demand for such well-characterized and strategically designed intermediates will undoubtedly grow.

References

-

Filibuvir. (2023). In Wikipedia. Retrieved January 21, 2026, from [Link].

-

Filibuvir. In Grokipedia. Retrieved January 21, 2026, from [Link].

- BenchChem. (2025). Filibuvir: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus Genotypes.

-

Patsnap. (n.d.). Filibuvir - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved January 21, 2026, from [Link].

- Shi, S. T., et al. (2011). Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir. Antimicrobial Agents and Chemotherapy, 55(9), 4092–4099.

- Chinese Journal of Pharmaceuticals. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide.

- Google Patents. (n.d.). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).

- Google Patents. (n.d.). US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).

-

Patent Buddy. (n.d.). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. Retrieved January 21, 2026, from [Link].

-

PubChem. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. Retrieved January 21, 2026, from [Link].

- Pierson, J. R., et al. (2019). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 ( AeKir1) channel. ACS Infectious Diseases, 5(6), 917–931.

- Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved January 21, 2026, from [Link].

- Google Patents. (n.d.). WO2010068253A1 - Synthesis of carbamoylpyridone hiv integrase inhibitors and intermediates.

- Pierson, J. R., et al. (2019). Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 ( AeKir1) Channel. ACS Infectious Diseases, 5(6), 917-931.

- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

- Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.

- Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian journal of pharmaceutical sciences, 76(4), 332–338.

- Brown, D. J., & Lee, T. C. (1968). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic, 214-218.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). WO2003020708A1 - Zonisamide intermediate and synthesis.

- Google Patents. (n.d.). WO1998008849A1 - Method for producing epothilones, and intermediate products obtained during the production process.

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o869.

Sources

- 1. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Filibuvir - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a pyrimidine ring, a piperazine moiety, and a nitro group, suggests a potential for diverse biological activities. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The piperazine scaffold is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets. Furthermore, the introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule, often conferring antimicrobial or anticancer properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 153466-03-6 | |

| Molecular Formula | C₈H₁₁N₅O₂ | |

| Molecular Weight | 209.21 g/mol | |

| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)[O-] | |

| Physical State | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Purification

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. This common and effective method in heterocyclic chemistry involves the displacement of a suitable leaving group on the pyrimidine ring by a nucleophile, in this case, piperazine.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: To this solution, add an excess of piperazine (e.g., 2-3 equivalents) to act as both the nucleophile and a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be used.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford the pure this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperazine protons. The pyrimidine protons will likely appear as singlets in the aromatic region, shifted downfield due to the electron-withdrawing nitro group. The piperazine protons will typically appear as two multiplets, corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the secondary amine.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the pyrimidine and piperazine rings. The carbon atoms of the pyrimidine ring will be in the aromatic region, with the carbon bearing the nitro group showing a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, C-H stretching of the aromatic and aliphatic protons, C=N and C=C stretching of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (209.21 g/mol ). The fragmentation pattern can provide further structural information, often showing cleavage of the piperazine ring.

Potential Applications in Drug Discovery and Development

While specific biological studies on this compound are not extensively reported, the structural motifs present in the molecule suggest several potential areas of application.

Rationale for Potential Biological Activity

Caption: Relationship between structural features and potential bioactivities.

-

Anticancer Activity: The pyrimidine scaffold is a cornerstone of many anticancer drugs.[1] Furthermore, some studies have shown that nitro-substituted piperidine linked to a pyrimidine ring can exhibit potent anticancer activity. The presence of the piperazine moiety can also contribute to anticancer effects and improve the solubility and pharmacokinetic profile of the molecule.

-

Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic. The pyrimidine and piperazine moieties are also found in various antimicrobial drugs.

-

Central Nervous System (CNS) Activity: The parent compound, 2-(1-piperazinyl)pyrimidine, is a known metabolite of several anxiolytic drugs and exhibits activity at serotonin and adrenergic receptors. While the addition of a nitro group will significantly alter the electronic and pharmacological properties, the potential for CNS activity should not be disregarded and warrants investigation.

Future Research Directions

This compound represents a promising starting point for further medicinal chemistry exploration. Future research could focus on:

-

Synthesis of Analogs: A library of analogs could be synthesized by modifying the substituents on the pyrimidine and piperazine rings to establish a structure-activity relationship (SAR).

-

Biological Screening: The compound and its analogs should be screened against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action.

-

In vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated for their efficacy and safety in animal models.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a rationale for its potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

The Enigmatic Mechanism of Action of 5-Nitro-2-(piperazin-1-YL)pyrimidine: A Technical Guide for Drug Discovery Professionals

Forward

The confluence of a nitrated pyrimidine core with a piperazine moiety in the small molecule 5-Nitro-2-(piperazin-1-yl)pyrimidine presents a compelling puzzle for medicinal chemists and pharmacologists. While direct, extensive research on this specific molecule is nascent, its structural components are well-represented in a multitude of biologically active agents. This technical guide aims to deconstruct the molecule's architecture, proposing several evidence-based theories for its mechanism of action. By synthesizing insights from analogous compounds, we will provide a strategic framework and detailed experimental roadmaps for researchers to systematically investigate its therapeutic potential.

Molecular Architecture and Physicochemical Profile

This compound is characterized by a pyrimidine ring, a heterocyclic scaffold prevalent in nucleic acids and numerous pharmaceuticals.[1][2][3] The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the pyrimidine ring, a feature often associated with a range of biological activities, including antimicrobial and anticancer effects.[4][5][6] The piperazine ring at the 2-position is a common pharmacophore in drug discovery, known to enhance solubility and interact with various biological targets.[7][8]

| Physicochemical Property | Predicted Value |

| Molecular Formula | C8H11N5O2 |

| Molecular Weight | 209.21 g/mol |

| LogP | -0.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

Note: These are predicted values and should be experimentally verified.

Theoretical Mechanisms of Action and Experimental Validation

Based on the known activities of its constituent pharmacophores, we propose four primary hypotheses for the mechanism of action of this compound.

Theory 1: Protein Kinase Inhibition

A substantial body of evidence points to piperazinyl-pyrimidine derivatives as potent inhibitors of various protein kinases, which play crucial roles in cell signaling and proliferation.[9] Compounds with this scaffold have demonstrated selective inhibition of kinase subfamilies such as PDGFR, CK1, and RAF.[9] Furthermore, related 4-piperazinyl-2-aminopyrimidine derivatives have been identified as dual inhibitors of JAK2 and FLT3.[10]

Hypothetical Signaling Pathway:

Caption: Proposed kinase inhibition pathway.

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Primary Screening:

-

Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of kinases.

-

Assay formats typically involve measuring the phosphorylation of a substrate peptide via methods such as radiometric detection (33P-ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™).

-

-

Dose-Response Analysis:

-

For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response study to determine the IC50 value.

-

Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

-

Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

-

Measure kinase activity and plot the percentage of inhibition against the compound concentration to calculate the IC50.

-

-

Mechanism of Inhibition Studies:

-

To determine if the inhibition is ATP-competitive, perform kinetic studies by varying the concentration of ATP at fixed concentrations of the compound.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Theory 2: Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Piperazine-linked pyrimidine derivatives have been reported to inhibit this pathway by directly binding to the p65 subunit of NF-κB.[11] This interaction prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Hypothetical Signaling Pathway:

Caption: Proposed NF-κB pathway inhibition.

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or MCF-7) in complete medium.

-

Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, treat the cells with varying concentrations of the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.

-

-

Western Blot Analysis:

-

To confirm the mechanism, perform western blot analysis on nuclear and cytoplasmic extracts of treated and stimulated cells to assess the levels of p65 in each fraction.

-

Theory 3: Antimicrobial Activity via Redox Cycling

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[4][5][6] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species. These species can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Both pyrimidine and piperazine moieties are also present in various antimicrobial compounds.[1][7]

Hypothetical Mechanism:

Caption: Proposed antimicrobial redox cycling.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel:

-

Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Mechanism of Action Follow-up (Optional):

-

To investigate the involvement of redox cycling, perform assays to measure the production of reactive oxygen species (ROS) in treated microbial cells using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Theory 4: G-Protein Coupled Receptor (GPCR) Modulation

The piperazine moiety is a common feature in many GPCR ligands. For instance, 2-(1-Piperazinyl)pyrimidine is a known antagonist of α2-adrenergic receptors.[12] Additionally, piperazine-containing thiazolo[5,4-d]pyrimidine derivatives have been developed as potent and selective adenosine A2A receptor inverse agonists.[13] It is plausible that this compound could interact with these or other GPCRs.

Hypothetical Workflow:

Caption: GPCR screening workflow.

Objective: To identify potential GPCR targets and characterize the functional activity of this compound.

Methodology:

-

Radioligand Binding Assays:

-

Screen the compound against a panel of GPCRs using competitive binding assays.

-

This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the test compound.

-

The ability of the compound to displace the radioligand is measured, and the Ki (inhibition constant) is determined.

-

-

Functional Assays:

-

For any identified "hits" from the binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.

-

Common functional readouts include:

-

cAMP Assays: For Gs- and Gi-coupled receptors, measure changes in intracellular cyclic AMP levels using methods like HTRF or luminescence-based assays.

-

Calcium Flux Assays: For Gq-coupled receptors, measure changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fluo-4).

-

-

-

Dose-Response Curves:

-

Generate dose-response curves for both binding and functional assays to determine the potency (Ki, EC50, or IC50) and efficacy of the compound at the identified GPCR target(s).

-

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through nucleophilic aromatic substitution of a suitable di-substituted pyrimidine, such as 2-chloro-5-nitropyrimidine, with piperazine. The starting materials are commercially available.[14][15]

The proposed mechanistic hypotheses are not mutually exclusive. It is conceivable that this compound exhibits polypharmacology, acting on multiple targets. A systematic and integrated approach, combining the experimental protocols outlined above, will be crucial to fully elucidate its mechanism of action and unlock its therapeutic potential. The insights gained will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of nitropyrimidine and piperazine-containing compounds in drug discovery.

References

- Vertex AI Search, Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH, Accessed January 21, 2026.

- Vertex AI Search, Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed, Accessed January 21, 2026.

- Vertex AI Search, Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed, Accessed January 21, 2026.

- Vertex AI Search, Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC, Accessed January 21, 2026.

- Vertex AI Search, Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity, Accessed January 21, 2026.

- Vertex AI Search, Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl

- Vertex AI Search, Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed Central, Accessed January 21, 2026.

- Vertex AI Search, The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC, Accessed January 21, 2026.

- Vertex AI Search, Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers, Accessed January 21, 2026.

- Vertex AI Search, Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines, Accessed January 21, 2026.

- Vertex AI Search, The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed, Accessed January 21, 2026.

- Vertex AI Search, The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery - Benchchem, Accessed January 21, 2026.

- Vertex AI Search, PYRIMIDINE, 5-NITRO-2-(1-PIPERAZINYL)- Chemical Properties - ChemicalBook, Accessed January 21, 2026.

- Vertex AI Search, A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | Semantic Scholar, Accessed January 21, 2026.

- Vertex AI Search, Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing), Accessed January 21, 2026.

- Vertex AI Search, Oxidation reaction of 2-substituted pyrimidine at the nitrogen - ResearchG

- Vertex AI Search, Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion - American Chemical Society, Accessed January 21, 2026.

- Vertex AI Search, 153466-03-6|this compound - BLDpharm, Accessed January 21, 2026.

- Vertex AI Search, 2-(1-Piperazinyl)pyrimidine - Cayman Chemical, Accessed January 21, 2026.

- Vertex AI Search, CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P

- Vertex AI Search, Piperazinyl fragment improves anticancer activity of Triapine - PMC - PubMed Central, Accessed January 21, 2026.

- Vertex AI Search, Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central, Accessed January 21, 2026.

- Vertex AI Search, Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed, Accessed January 21, 2026.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PYRIMIDINE, 5-NITRO-2-(1-PIPERAZINYL)- CAS#: 153466-03-6 [amp.chemicalbook.com]

- 15. 153466-03-6|this compound|BLD Pharm [bldpharm.com]

"5-Nitro-2-(piperazin-1-YL)pyrimidine" potential biological targets

An In-Depth Technical Guide to Elucidating the Biological Targets of 5-Nitro-2-(piperazin-1-YL)pyrimidine

Abstract

The novel heterocyclic compound, this compound, represents a promising scaffold for drug discovery, yet its biological targets remain uncharacterized. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate the molecular targets of this and structurally related compounds. By integrating computational prediction with a multi-tiered experimental approach, this document outlines a robust strategy for moving from a compound of interest to a well-defined mechanism of action. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and use the known activities of related pyrimidine and piperazine derivatives to inform a hypothesis-driven approach to target discovery.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents. Derivatives of pyrimidine have been successfully developed as anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] Similarly, the piperazine moiety is a well-established pharmacophore known to impart favorable pharmacokinetic properties and to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[3][4] The combination of these two privileged scaffolds in this compound, further functionalized with a nitro group, suggests a high potential for potent and specific biological activity.

However, with a novel compound, the primary challenge is to identify its molecular target(s). This guide provides a systematic, multi-disciplinary approach to this "target deconvolution" problem.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential targets. This in silico approach leverages the vast amount of existing bioactivity data to predict targets based on structural and chemical similarities.

The Rationale for a Computational First-Pass

A computational approach is cost-effective and rapid. By comparing this compound to databases of compounds with known activities, we can generate a ranked list of potential targets. This allows for a more focused and efficient experimental validation phase.

Workflow for In Silico Target Prediction

A typical workflow involves a combination of ligand-based and structure-based methods.

Caption: Workflow for in silico target prediction of a novel compound.

Step-by-Step Protocol: 2D Similarity Searching

-

Obtain a 2D representation of this compound (e.g., a SMILES string).

-

Select a public database , such as ChEMBL or PubChem.

-

Perform a Tanimoto similarity search using the SMILES string as a query. A Tanimoto coefficient > 0.85 is generally considered to indicate high similarity.

-

Analyze the results: Examine the known biological targets of the most similar compounds. A recurring target class (e.g., protein kinases, GPCRs) suggests a high-probability starting point for experimental validation.

Part 2: Experimental Target Identification and Validation

Following the generation of hypotheses from in silico methods, a tiered experimental approach is employed to first broadly screen for activity and then specifically validate the predicted targets.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial goal is to cast a wide net to identify potential areas of biological activity.

-

Phenotypic Screening: Assess the effect of the compound on whole cells or organisms. This is an unbiased approach that can reveal unexpected activities. A common starting point is a broad anticancer cell line panel (e.g., the NCI-60 panel) to identify potential anti-proliferative effects.[5][6]

-

Broad Target-Based Screening: If in silico analysis suggests a particular target class, such as protein kinases, a large-scale kinase panel (e.g., Eurofins' KinaseProfiler™) can be used to screen the compound against hundreds of kinases simultaneously. This is a highly efficient way to identify specific kinase targets.

Caption: A tiered experimental workflow for target identification and validation.

Tier 2: Hit Validation and Orthogonal Confirmation

Once primary "hits" are identified in Tier 1, the next step is to confirm these interactions and determine their potency and specificity.

-

Dose-Response Assays: The potency of the compound against the putative target is determined by generating a dose-response curve and calculating the IC50 (for inhibitors) or EC50 (for agonists).

-

Orthogonal Biophysical Assays: To ensure the observed activity is not an artifact of the primary assay, it is crucial to confirm direct binding using a different, label-free method. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction and provide valuable thermodynamic data.

Tier 3: Cellular Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages its target in a cellular context and produces the expected downstream biological effects.

-

Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

-

Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase in the MAPK pathway), Western blotting can be used to measure changes in the phosphorylation state of downstream substrates, confirming that the compound modulates the pathway as expected.

Potential Target Classes for this compound

Based on the chemical motifs present in the molecule and the known activities of related compounds, we can prioritize several target classes for investigation.

| Target Class | Rationale | Key Experimental Assays |

| Protein Kinases | The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif present in many approved kinase inhibitors.[5][6] | Kinase activity assays (e.g., ADP-Glo), Western blotting for phosphoproteins. |

| GPCRs | Piperazine-containing compounds frequently target GPCRs, such as serotonin and dopamine receptors.[7] | Receptor binding assays (radioligand or fluorescent), cAMP or calcium flux assays. |

| Ion Channels | Nitro-aromatic and piperazine moieties have been found in compounds targeting ion channels.[8] | Electrophysiology (patch-clamp), ion flux assays. |

| Microbial Enzymes | Pyrimidine derivatives have shown broad-spectrum antimicrobial activity.[3][9] | Minimum Inhibitory Concentration (MIC) assays, specific enzyme inhibition assays. |

Conclusion

The elucidation of the biological targets of a novel compound like this compound is a complex but achievable endeavor. By employing a logical, tiered approach that begins with in silico prediction to generate hypotheses and progresses through increasingly specific experimental validation, researchers can efficiently and robustly identify the mechanism of action. The structural motifs within this particular compound suggest a high likelihood of activity against therapeutically relevant target classes, particularly protein kinases and GPCRs. The workflows and protocols outlined in this guide provide a solid foundation for any research program aimed at characterizing novel chemical matter for drug discovery.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Madia, V. N., De Leo, A., Ialongo, D., Tudino, V., Scipione, L., Di Santo, R., Costi, R., Nicolai, A., Artico, M., Taurone, S., Messore, A., Saccoliti, F., De Vita, D., Taglieri, L., & Scarpa, S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., El-Gohary, N. S., & Ali, A. M. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(4), 303-315. [Link]

-

Verbitskiy, E. V., Tretyakov, E. V., Malkov, D. A., Chepchugov, V. V., Glyzdikova, A. A., Obydennov, D. L., Bakulina, O. Y., Kiseleva, A. A., Rusinov, G. L., & Charushin, V. N. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2894–2898. [Link]

-

Madia, V. N., De Leo, A., Ialongo, D., Tudino, V., Scipione, L., Di Santo, R., Costi, R., Nicolai, A., Artico, M., Taurone, S., Messore, A., Saccoliti, F., De Vita, D., Taglieri, L., & Scarpa, S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 26(3), 771. [Link]

-

Al-Ostath, R. A., Al-Qaisi, A. M., Al-Qirim, T. A., Shattat, G. F., El-Huneidi, W. A., & El-Abadelah, M. M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]

-

Chen, Y., Zhang, J., Li, X., Wu, H., Zhang, J., & Zhou, Y. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular diversity, 21(3), 637–654. [Link]

-

Sobaś, P., Szymański, Ł., Wróblewska-Łuczka, P., Grabarczyk, M., Urbańska, K., & Gębczak, K. (2018). Synthesis and in vitro antioxidant activity of new pyrimidin/benzothiazol-substituted piperazinyl flavones. Future medicinal chemistry, 10(20), 2391–2405. [Link]

-

Tatsumi, T., Groshan, R. G., & Inoue, T. (1995). Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride. Arzneimittel-Forschung, 45(8), 859–865. [Link]

-

Kandel, Y., Smith, J. L., Swale, D. R., & Piermarini, P. M. (2019). Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 (AeKir1) Channel. ACS infectious diseases, 5(6), 917–931. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes aegypti Kir1 ( AeKir1) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the 5-Nitro-2-(piperazin-1-yl)pyrimidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Pyrimidine-Piperazine Moiety as a Privileged Scaffold in Kinase Inhibition

The confluence of the pyrimidine and piperazine heterocycles has given rise to a plethora of biologically active molecules, establishing this combined scaffold as a "privileged" structure in medicinal chemistry.[1][2] Pyrimidine, a fundamental component of nucleobases, offers a versatile template for designing molecules that can interact with the ATP-binding sites of various enzymes, particularly kinases.[3] The piperazine ring, a common pharmacophore, imparts favorable physicochemical properties such as improved solubility and oral bioavailability, and provides a convenient point for structural diversification to modulate potency and selectivity.[4]

The strategic placement of a nitro group at the 5-position of the pyrimidine ring introduces a potent electron-withdrawing group, which can significantly influence the electronic properties of the scaffold and its interactions with biological targets. This guide delves into the synthesis, potential applications, and methodologies for evaluating derivatives of the core molecule, 5-Nitro-2-(piperazin-1-yl)pyrimidine, with a focus on its promise in the discovery of novel kinase inhibitors for therapeutic intervention, particularly in oncology.

Synthesis and Chemical Properties: Building the Core and Its Analogs

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The key starting material, 2-chloro-5-nitropyrimidine, is reacted with piperazine or its derivatives. The electron-withdrawing nature of the nitro group at the 5-position activates the C2 position of the pyrimidine ring, facilitating the displacement of the chloro group by the secondary amine of the piperazine.

A generalized synthetic scheme is presented below:

Figure 1: General synthetic scheme for this compound derivatives.

This robust synthetic route allows for the facile generation of a library of analogs by utilizing various N-substituted piperazines. This is a critical step in establishing a comprehensive Structure-Activity Relationship (SAR) to optimize the biological activity of the lead compound.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways in Cancer

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of FDA-approved kinase inhibitors.[5] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1][2] The dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention.[6]

Derivatives of this compound are hypothesized to act as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). The general mechanism of action would involve the pyrimidine core forming hydrogen bonds with the hinge region of the kinase, while the substituted piperazine moiety extends into the solvent-exposed region, allowing for modifications to enhance potency and selectivity. The 5-nitro group could potentially form additional interactions within the binding pocket and modulate the overall electronic and conformational properties of the inhibitor.

A conceptual diagram illustrating the potential role of a this compound-based inhibitor in a generic kinase signaling pathway is shown below:

Figure 3: A comprehensive experimental workflow for the evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative N-Substituted this compound Derivative

This protocol describes the synthesis of a representative analog, for instance, 1-(4-fluorobenzyl)-4-(5-nitropyrimidin-2-yl)piperazine.

Materials:

-

2-chloro-5-nitropyrimidine

-

1-(4-fluorobenzyl)piperazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in ethanol, add 1-(4-fluorobenzyl)piperazine (1.1 eq) and DIPEA (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Luminescence-Based Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). [7][8] Materials:

-

Target kinase and its specific substrate

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

-

In a multiwell plate, add the kinase, its substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Viability Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines. [9] Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multiskan plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the this compound scaffold and subsequent biological evaluation will generate data crucial for establishing a robust SAR. The data should be organized in a clear, tabular format to facilitate analysis and guide further optimization efforts.

Table 1: Hypothetical SAR Data for a Series of this compound Derivatives

| Compound ID | R-Group on Piperazine | Kinase A IC50 (nM) | Kinase B IC50 (nM) | A549 Cell GI50 (µM) |

| 1 | H | 520 | 850 | >10 |

| 2a | 4-Fluorobenzyl | 85 | 450 | 1.2 |

| 2b | 4-Chlorobenzyl | 70 | 380 | 0.9 |

| 2c | 4-Methoxybenzyl | 150 | 620 | 2.5 |

| 3a | 4-Pyridyl | 45 | 250 | 0.5 |

| 3b | 3-Pyridyl | 90 | 500 | 1.8 |

This is a hypothetical data table for illustrative purposes.

From such a table, key SAR insights can be drawn. For example, the data might suggest that substitution on the piperazine nitrogen is crucial for activity (Compound 1 vs. others). Furthermore, electron-withdrawing groups on the benzyl substituent at the 4-position may enhance potency against Kinase A and cellular activity (Compound 2b vs. 2c). A pyridyl moiety might be particularly favorable for potent inhibition (Compound 3a).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis allows for extensive chemical exploration, and the inherent properties of the pyrimidine and piperazine rings provide a solid foundation for achieving drug-like characteristics. The electron-withdrawing nitro group at the 5-position offers a unique handle for modulating the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.

Future research in this area should focus on:

-

Expansion of the Analog Library: Synthesize a diverse range of derivatives with various substituents on the piperazine ring to build a comprehensive SAR.

-

Broad Kinase Profiling: Screen active compounds against a panel of kinases to determine their selectivity profile.

-

Mechanism of Action Studies: Investigate the precise binding mode of lead compounds through co-crystallography with their target kinases.

-

In Vivo Efficacy Studies: Evaluate the most promising compounds in relevant animal models of cancer to assess their therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, the this compound scaffold can be effectively exploited to discover and develop next-generation targeted therapies.

References

- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.

- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135.

- Anonymous. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

- Thriveni, K. S., et al. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 11(8), 3449-3454.

- Anonymous. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Medicinal Chemistry Research, 30(11), 2119-2131.

- Anonymous. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7358.

- Anonymous. (2013). Piperazinylpyrimidine analogues as protein kinase inhibitors.

- Anonymous. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

- Anonymous. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 453-463.

- Anonymous. (2023). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies.

- Anonymous. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(19), 6542.

- Anonymous. (2014). 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- Anonymous. (2020). Preparation method of 2-chloro-5-nitropyridine.

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11961.

- Anonymous. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6520.

- Townsend, L. B., et al. (1997). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 40(3), 366-371.

- Thriveni, K. S., et al. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 11(8), 3449-3454.

- Anonymous. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23), 8274.

- Anonymous. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469.

- Anonymous. (2020). Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof.

- Anonymous. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine.

- Anonymous. (2019). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 10(03), 133-140.